Dermaseptin-1 (Dermaseptin S1) is a 34-amino-acid, polycationic, amphipathic α-helical antimicrobial peptide (AMP) originally isolated from the skin of Phyllomedusa sauvagii [1]. In laboratory and industrial procurement, it serves as a critical reference material for membrane-interaction studies, antimicrobial coating development, and antifungal assay standardization [2]. Unlike many classical AMPs that adopt rigid structures in aqueous solutions, Dermaseptin-1 remains unstructured in polar media but undergoes a rapid coil-to-helix transition upon contact with lipid bilayers[1]. Its primary commercial and scientific value lies in its exceptionally high selectivity index; it delivers broad-spectrum microbicidal and fungicidal activity without the severe mammalian erythrocyte toxicity characteristic of benchmark peptides like melittin or its closely related analog, Dermaseptin S4 [3].
Substituting Dermaseptin-1 with generic AMP benchmarks like melittin or in-class analogs like Dermaseptin S4 critically compromises experimental reproducibility and formulation safety [1]. Melittin, while highly potent, is indiscriminately lytic, causing catastrophic hemolysis that confounds in vivo efficacy models and renders it unusable for systemic therapeutic precursors [2]. Similarly, while Dermaseptin S4 shares sequence homology with Dermaseptin-1, S4 exhibits strong interpeptide hydrophobic interactions that drive self-assembly in solution [1]. This self-assembly causes S4 to continuously accumulate on lipid membranes without reaching thermodynamic equilibrium, leading to unpredictable dosing profiles and high erythrocyte toxicity [1]. Dermaseptin-1 avoids these pitfalls by providing fast, predictable steady-state binding kinetics to anionic membranes and maintaining a non-toxic profile at working concentrations, making it the strictly required choice for controlled biosensor and drug-delivery applications[2].
When selecting an AMP for therapeutic formulation or cell-culture assays, mammalian cytotoxicity is a primary exclusionary criterion. Quantitative hemolysis assays demonstrate that Dermaseptin-1 possesses an exceptionally high Selectivity Index compared to the industry standard, melittin[1]. While melittin induces 50% hemolysis (HC50) at a mere 1.7 µM, Dermaseptin-1 shows no significant hemolytic action even at concentrations exceeding 100 µM [1]. This massive difference in HC50 ensures that Dermaseptin-1 can be utilized at high microbicidal concentrations without lysing host erythrocytes.
| Evidence Dimension | Hemolytic concentration (HC50) |
| Target Compound Data | >100 µM |
| Comparator Or Baseline | Melittin (1.7 µM) |
| Quantified Difference | >58-fold reduction in hemolytic toxicity |
| Conditions | Human/mammalian erythrocyte hemolysis assay |
Enables the procurement of a potent antimicrobial agent that will not confound in vivo safety models or lyse host cells in complex biological assays.
For biosensor functionalization and liposome-based drug delivery, predictable peptide-membrane interaction is required. Surface Plasmon Resonance (SPR) analysis of peptide binding to anionic PC/PA lipid bilayers reveals a stark kinetic divergence between Dermaseptin-1 and Dermaseptin S4 [1]. Dermaseptin-1 associates with the charged membrane via fast kinetics (ka1 = 2.8 × 10^4 M-1 s-1) and readily reaches a stable steady-state equilibrium [1]. In contrast, Dermaseptin S4 fails to reach equilibrium, continuously accumulating on the membrane surface due to interpeptide self-assembly[1].
| Evidence Dimension | Membrane binding equilibrium (SPR on PC/PA bilayers) |
| Target Compound Data | Reaches rapid steady-state equilibrium (Adhesion affinity KA1 = 1.1 × 10^6 M-1) |
| Comparator Or Baseline | Dermaseptin S4 (Continuous accumulation without equilibrium) |
| Quantified Difference | Qualitative shift from uncontrolled accumulation (S4) to predictable steady-state saturation (S1) |
| Conditions | SPR analysis on PC/PA (1:1) bilayer surfaces at 1.5 µM peptide concentration |
Predictable steady-state binding is essential for manufacturing reproducible antimicrobial coatings and standardizing liposomal assays.
Dermaseptin-1 is increasingly procured as a reference compound for antifungal drug discovery, particularly against drug-resistant yeast strains. Recent evaluations against emerging multidrug-resistant pathogens demonstrate that Dermaseptin-1 exhibits robust fungicidal activity[1]. It achieves a Minimum Inhibitory Concentration (MIC) of 15.62 µg/mL against the critical threat Candida auris, and an exceptionally potent MIC of 0.125 µg/mL against Candida albicans [1]. This positions Dermaseptin-1 as a superior positive control compared to standard broad-spectrum AMPs that often lack targeted efficacy against Candida species at non-toxic concentrations.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
| Target Compound Data | 0.125 µg/mL (C. albicans) and 15.62 µg/mL (C. auris) |
| Comparator Or Baseline | Standard broad-spectrum AMPs (often >50 µg/mL or highly toxic at effective doses) |
| Quantified Difference | Highly potent baseline efficacy against resistant fungal strains |
| Conditions | In vitro broth microdilution assays against Candida strains |
Provides a highly effective, standardized positive control for laboratories developing novel therapeutics against multidrug-resistant fungal infections.
Due to its predictable steady-state membrane binding kinetics and lack of self-assembly (unlike Dermaseptin S4), Dermaseptin-1 is the ideal candidate for functionalizing polymers and biosensors where uniform, reproducible peptide density is required [1].
Because its HC50 exceeds 100 µM, Dermaseptin-1 serves as a critical high-Selectivity-Index benchmark in drug discovery pipelines, allowing researchers to calibrate assays against an AMP that effectively kills pathogens without the confounding erythrocyte lysis caused by melittin [2].
Given its high potency against Candida albicans (MIC 0.125 µg/mL) and Candida auris, Dermaseptin-1 is procured as a reliable positive control in antifungal susceptibility testing and the development of novel treatments for multidrug-resistant yeast infections [3].